molecular formula C8H4BrClN2 B567954 5-Bromo-7-chloroquinoxaline CAS No. 1215205-87-0

5-Bromo-7-chloroquinoxaline

Cat. No. B567954
M. Wt: 243.488
InChI Key: WSIPUDFECNDBJC-UHFFFAOYSA-N
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Description

5-Bromo-7-chloroquinoxaline is a chemical compound with the molecular formula C8H4BrClN2 . It has a molecular weight of 243.49 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 5-Bromo-7-chloroquinoxaline is 1S/C8H4BrClN2/c9-6-3-5(10)4-7-8(6)12-2-1-11-7/h1-4H . This indicates that the molecule consists of a quinoxaline core with bromine and chlorine substituents.


Physical And Chemical Properties Analysis

5-Bromo-7-chloroquinoxaline is a solid at room temperature . The compound should be stored in a dry, room-temperature environment .

Scientific Research Applications

  • Genotoxicity Studies : 5-Bromo-7-chloroquinoxaline has been used in genotoxicity studies. In one study, it was included in the assessment of micronucleus-inducing potential in mice, which is a method to evaluate the genotoxic effects of chemicals (Grawé, Nüsse, & Adler, 1997).

  • Synthesis of Derivatives for Biological Activities : This compound has been utilized in the synthesis of various quinoxaline derivatives. For instance, its derivatives have been explored for their potential as inhibitors of aldose reductase, which is significant in the treatment of diabetes and its complications (Yang et al., 2012).

  • Antimicrobial Applications : Some research has focused on synthesizing new derivatives of quinoxaline, including those with a 5-Bromo-7-chloroquinoxaline structure, to investigate their antimicrobial activities (Mirzaei & Foroumadi, 2000).

  • Prodrug Systems in Targeted Drug Delivery : The compound has been studied as a component of prodrug systems. For example, a study investigated its use in a bioreductively activated prodrug system aimed at selective drug delivery to hypoxic tissues (Parveen et al., 1999).

  • Serotonin Receptor Binding Studies : In the field of neuropharmacology, derivatives of 5-Bromo-7-chloroquinoxaline have been isolated from natural sources and tested for their binding activity to serotonin receptors, which is relevant in the study of various neurological and psychiatric disorders (Hu et al., 2002).

  • Cell Cycle and DNA Replication Studies : It has also been used in studies related to cell cycle and DNA replication. For instance, 5-Bromo-7-chloroquinoxaline derivatives have been employed to measure cell turnover kinetics and study DNA synthesis in various cell populations (Bonhoeffer et al., 2000).

  • Photochromic Applications : In materials science, derivatives of 5-Bromo-7-chloroquinoxaline have been synthesized and studied for their photochromic properties, which is significant in the development of light-responsive materials (Voloshin et al., 2008).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-bromo-7-chloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-6-3-5(10)4-7-8(6)12-2-1-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIPUDFECNDBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681991
Record name 5-Bromo-7-chloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-chloroquinoxaline

CAS RN

1215205-87-0
Record name 5-Bromo-7-chloroquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215205-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-7-chloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
DJF Dudek, M Gaik, A Gondela, K Jakubiec, A Kitlińska… - researchgate.net
… After stirring for 24 h at room temperature, the precipitate was filtered off, washed with ethanol and dried in vacuo to give 5-bromo-7chloroquinoxaline 14a as a beige solid (6.71 g; 27.6 …
Number of citations: 0 www.researchgate.net
N Boutard, A Białas, A Sabiniarz, P Guzik… - …, 2019 - Wiley Online Library
Energy and biomass production in cancer cells are largely supported by aerobic glycolysis in what is called the Warburg effect. The process is regulated by key enzymes, among which …

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